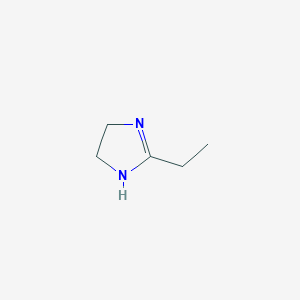
4,4'-Bipyridinhydrat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
4,4’-Dipyridyl hydrate has a wide range of applications in scientific research:
Biology: It is used in studies involving metal ion interactions with biological molecules.
Industry: It is used as a catalyst in photoelectrochemical reduction processes.
Wirkmechanismus
Target of Action
4,4’-Bipyridine hydrate, also known as 4,4’-Dipyridyl hydrate, is primarily used as a coformer and ligand in coordination chemistry . The compound’s primary targets are metal ions, where it acts as a bidentate ligand, binding to the metal ions through its nitrogen atoms .
Mode of Action
The compound interacts with its targets (metal ions) by forming coordination bonds. The exposed location of the nitrogen atoms in 4,4’-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2’-bipyridine . This interaction results in the formation of coordination polymers .
Biochemical Pathways
It’s known that the compound plays a role in the formation of hydrogen-bonded coordination polymers . These polymers can have various applications, including in the field of materials science.
Pharmacokinetics
Its solid-state properties such as stability, solubility, and dissolution rate can be optimized through single- or multi-component crystals and amorphous forms . These properties can potentially impact the compound’s bioavailability.
Result of Action
The primary result of the action of 4,4’-Bipyridine hydrate is the formation of coordination polymers . These polymers can exhibit different physicochemical properties and may coexist under some pressure and temperature conditions . The exact molecular and cellular effects of the compound’s action depend on the specific context of its use.
Action Environment
The action, efficacy, and stability of 4,4’-Bipyridine hydrate can be influenced by environmental factors. For instance, the compound exhibits a fast transformation kinetics between anhydrate and hydrate forms, with the critical relative humidity being at 35% at room temperature . Furthermore, the compound’s crystallization behavior can vary depending on the environmental conditions .
Biochemische Analyse
Biochemical Properties
4,4’-Dipyridyl hydrate plays a significant role in biochemical reactions. It acts as an organic linker, primarily used in the preparation of coordination polymers . The pyridyl groups in 4,4’-Dipyridyl hydrate can rotate along the carbon-carbon structure, which allows it to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biomolecules involved and the biochemical context.
Molecular Mechanism
At the molecular level, 4,4’-Dipyridyl hydrate exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Dosage Effects in Animal Models
The effects of 4,4’-Dipyridyl hydrate can vary with different dosages in animal models. Threshold effects, as well as toxic or adverse effects at high doses, may be observed. Specific studies detailing the dosage effects of 4,4’-Dipyridyl hydrate in animal models are currently lacking .
Metabolic Pathways
4,4’-Dipyridyl hydrate may be involved in various metabolic pathways, interacting with enzymes or cofactors. It could also influence metabolic flux or metabolite levels. Detailed information on the metabolic pathways involving 4,4’-Dipyridyl hydrate is not currently available .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4’-Dipyridyl hydrate can be synthesized through the reaction of pyridine with sodium metal in an organic solvent under nitrogen gas protection. The reaction mixture is then oxidized to yield the desired product .
Industrial Production Methods
In industrial settings, the production of 4,4’-Dipyridyl hydrate involves similar synthetic routes but on a larger scale. The process typically includes the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Dipyridyl hydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different coordination complexes.
Reduction: It can be reduced under specific conditions to form other derivatives.
Substitution: It can participate in substitution reactions where one of the pyridyl groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include metal salts, oxidizing agents, and reducing agents. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are often coordination polymers and complexes, which have various applications in materials science and catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: Another bipyridine derivative with similar coordination properties.
4,4’-Dimethyl-2,2’-dipyridyl: A derivative with methyl groups that can affect its reactivity and coordination behavior.
4,4’-Di-tert-butyl-2,2’-dipyridyl: A derivative with bulky tert-butyl groups that can influence its steric properties.
Uniqueness
4,4’-Dipyridyl hydrate is unique due to its ability to form stable hydrogen-bonded coordination polymers and its versatility in various chemical reactions. Its hydrate form also provides additional stability and solubility in aqueous solutions .
Eigenschaften
IUPAC Name |
4-pyridin-4-ylpyridine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.H2O/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;/h1-8H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRKHJXMBCYHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NC=C2.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583419 | |
| Record name | 4,4'-Bipyridine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-55-1 | |
| Record name | 4,4'-Bipyridine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium](/img/structure/B48507.png)











